

A review of synthetic strategies for substituted pyrrolidines.

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Compound of Interest

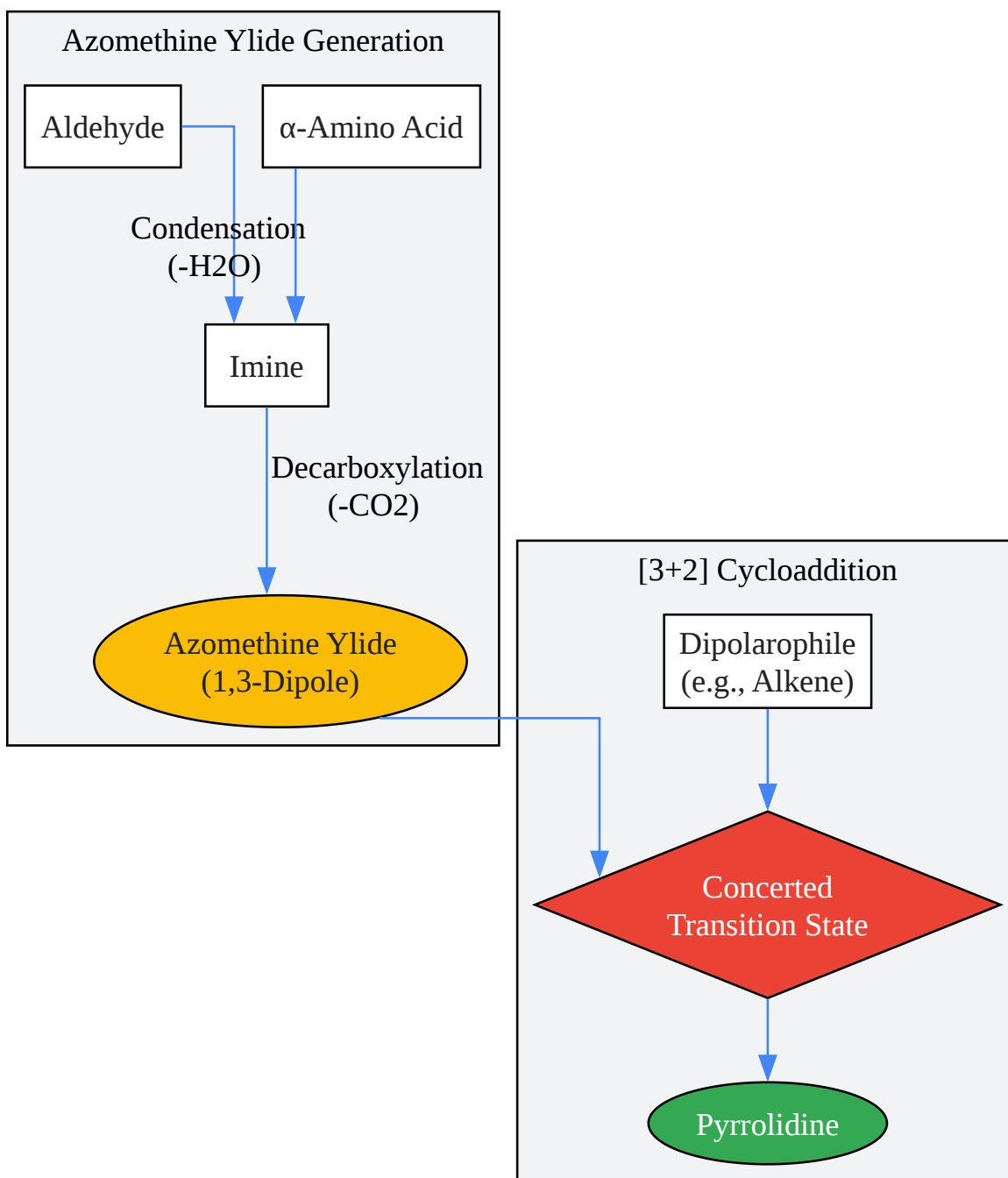
Compound Name: (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

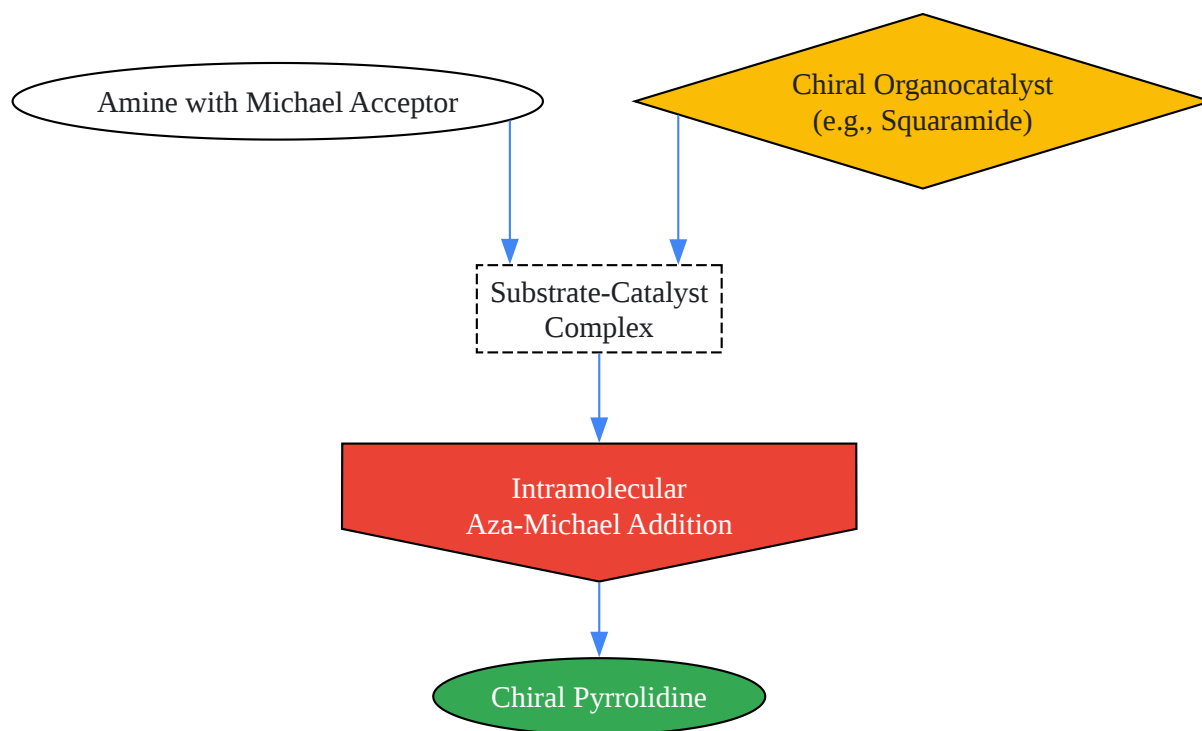
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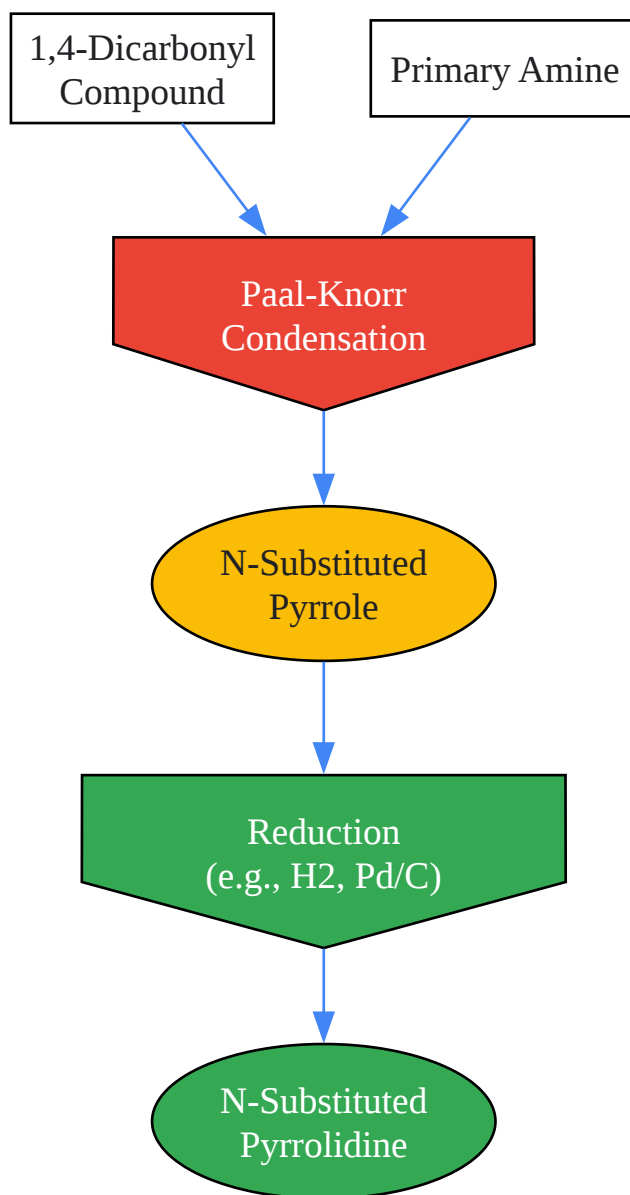
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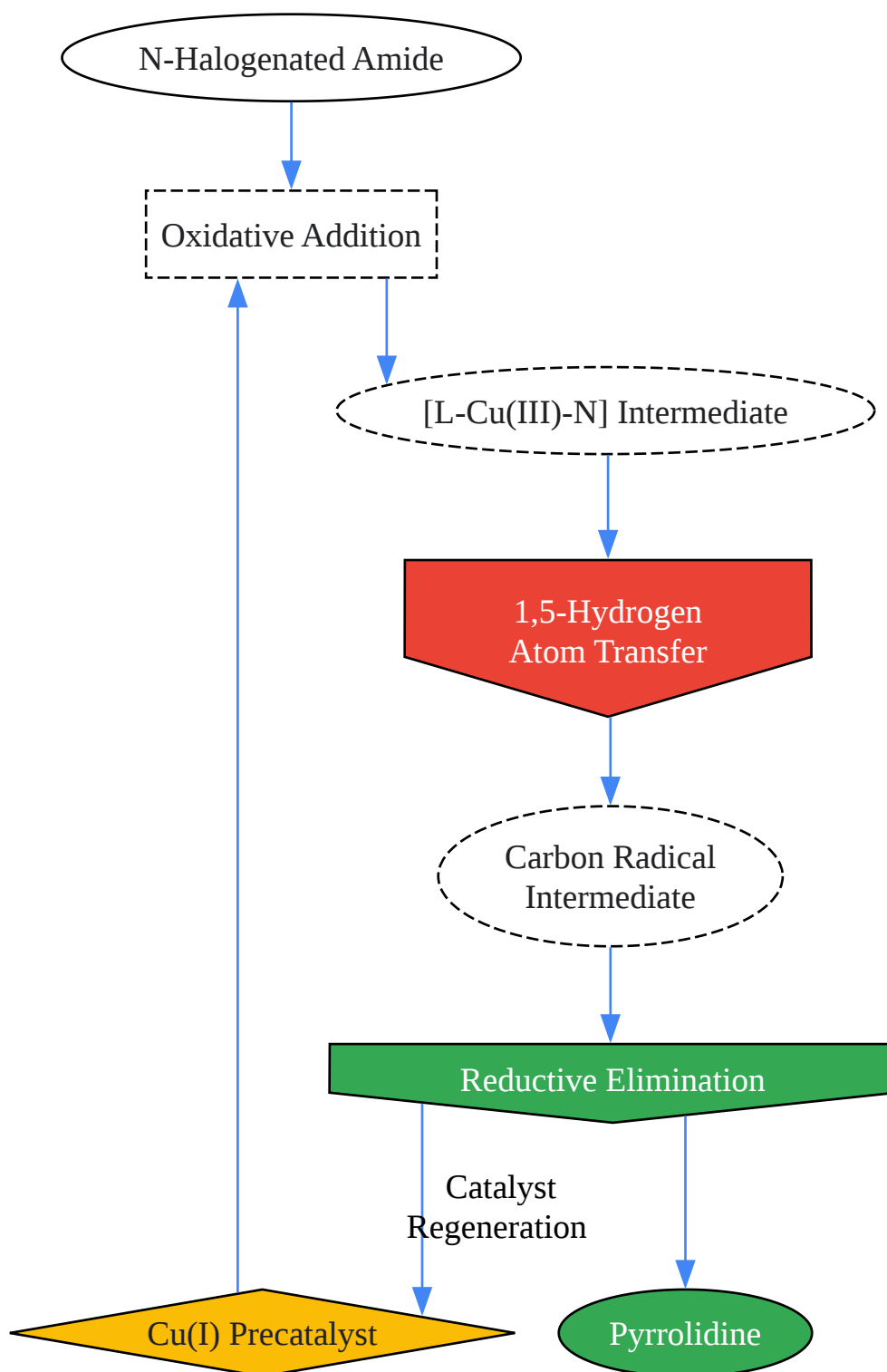
1,3-Dipolar Cycloaddition of Azomethine Ylides

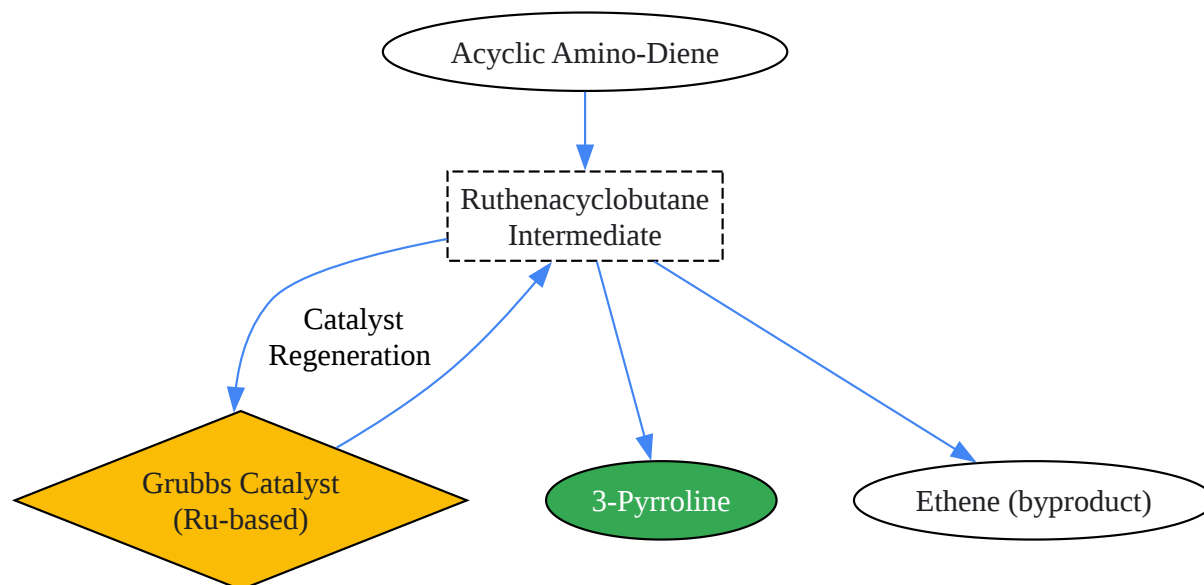
This method stands as one of the most powerful and versatile strategies for the stereocontrolled synthesis of highly functionalized pyrrolidines.[1] It involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. The in situ generation of the azomethine ylide, often from the condensation of an α -amino acid with an aldehyde or via a decarboxylative route, makes this a convergent approach.[2][3][4] The use of chiral catalysts can render this reaction highly enantioselective.[5]











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